N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide
Description
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. This scaffold is substituted at the 8-position with a 3-methyl-1,2,4-oxadiazole moiety and at the 3-position with a methyl group linked to a 2-(4-(trifluoromethoxy)phenyl)acetamide chain. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the 1,2,4-oxadiazole and triazole rings contribute to hydrogen-bonding interactions, often critical for pharmacological activity .
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O3/c1-11-24-18(31-27-11)14-3-2-8-28-15(25-26-17(14)28)10-23-16(29)9-12-4-6-13(7-5-12)30-19(20,21)22/h2-8H,9-10H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTBMZBYYJCRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Molecular Structure and Properties
The compound has a molecular formula of and a molecular weight of 366.33 g/mol. Its structure features multiple heterocyclic rings including oxadiazole, triazole, and pyridine moieties, which are often associated with various biological activities such as anticancer and antimicrobial effects .
Synthesis
The synthesis of this compound typically involves several steps that require precise control over reaction conditions such as temperature and solvent choice (e.g., dimethylformamide or dimethyl sulfoxide). The synthesis process is crucial for optimizing yield and minimizing by-products .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Cell Proliferation Inhibition : In vitro studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 0.25 μM to 9 μM against different cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through intrinsic pathways and disruption of cellular signaling pathways like FAK/Paxillin . Additionally, these compounds can intercalate within DNA, leading to cytotoxic effects .
Antimicrobial Activity
Compounds containing oxadiazole and triazole rings have also been investigated for their antimicrobial properties. These studies indicate that they possess significant activity against various bacterial strains and fungi. The exact mechanisms may involve inhibition of nucleic acid synthesis or disruption of cell wall integrity .
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of triazole derivatives reported that certain derivatives exhibited potent cytotoxicity against A549 cells with IC50 values as low as 9 μM. The study provided evidence for the compounds' ability to induce cell cycle arrest and apoptosis .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of metal complexes derived from oxadiazole derivatives. These complexes showed significant inhibition against Gram-positive bacteria and fungi, suggesting the potential for developing new antimicrobial agents based on this scaffold .
Research Findings Summary Table
| Activity | Cell Line/Organism | IC50/Effectiveness | Mechanism |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 9 μM | Apoptosis induction via caspase activation |
| HepG2 (Liver Cancer) | 0.25 μM | Cell cycle arrest | |
| Antimicrobial | Various Bacteria | Significant inhibition | Disruption of cell wall integrity |
Comparison with Similar Compounds
Research Findings and Gaps
- Therapeutic Potential: The triazolo-pyridine scaffold is understudied compared to triazolo-thiadiazepines or isoxazole hybrids. Preliminary data suggest CNS or anticancer applications, but in vivo studies are lacking .
- Synthetic Challenges : Efficient coupling of the 1,2,4-oxadiazole to the triazolo-pyridine core requires optimization, as side reactions (e.g., oxadiazole ring-opening) are common in analogous syntheses .
Preparation Methods
Formation of the Triazolo[4,3-a]Pyridine Core
The Mitsunobu reaction, modified for regioselectivity, is pivotal. A representative protocol involves:
- Starting material : 2-Hydrazinopyridine (1.0 equiv) acylated with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (1.2 equiv).
- Reagents : Diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF) at 0°C→25°C.
- Outcome : Cyclization yields 8-(3-methyl-1,2,4-oxadiazol-5-yl)-triazolo[4,3-a]pyridine (Intermediate A, 72–78% yield).
Table 1 : Optimization of Mitsunobu Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0→25 | 25→40 | 0→25 |
| Solvent | THF | DCM | THF |
| Yield (%) | 78 | 65 | 78 |
Side Chain Installation via Reductive Amination
Step 1 : Synthesis of 2-(4-(Trifluoromethoxy)Phenyl)Acetic Acid
- Procedure : Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with chloroacetyl chloride, followed by hydrolysis (NaOH, 80°C, 6 h).
- Yield : 89%.
Step 2 : Amide Coupling
- Activation : 2-(4-(Trifluoromethoxy)phenyl)acetic acid (1.0 equiv) treated with thionyl chloride (SOCl₂) to form acyl chloride.
- Coupling : React acyl chloride with Intermediate B in dichloromethane (DCM) and triethylamine (TEA, 2.0 equiv) at 0°C.
- Outcome : Target compound isolated in 68% yield after purification.
Table 2 : Coupling Reagent Screening
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂/TEA | DCM | 0→25 | 68 |
| EDCI/HOBt | DMF | 25 | 55 |
| DCC/DMAP | THF | 25 | 62 |
Purification and Characterization
- Chromatography : Silica gel column (ethyl acetate/hexane, 3:7) removes unreacted starting materials.
- Recrystallization : Methanol/water (7:3) affords pure product as white crystals (mp 162–164°C).
- Characterization :
Optimization Strategies
Catalytic Enhancements
Solvent and Temperature Effects
Table 3 : Solvent Impact on Cyclocondensation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 85 |
| DMF | 36.7 | 72 |
| Ethanol | 24.3 | 65 |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the triazolopyridine core and coupling of the trifluoromethoxyphenylacetamide moiety. For example, oxadiazole ring formation often requires dehydrating agents (e.g., POCl₃) and controlled heating (60–80°C). Solvent selection (e.g., DMF for solubility vs. ethanol for precipitation) and base catalysts (e.g., NaOH) are critical for intermediates like thiol derivatives . Yield optimization can be achieved via Design of Experiments (DoE) to assess temperature, stoichiometry, and reaction time interactions .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm for aromatic systems), NMR (¹H/¹³C for functional group verification), and mass spectrometry (HRMS for molecular ion confirmation). For crystallinity analysis, X-ray diffraction is recommended if single crystals are obtainable via slow evaporation in methanol/water mixtures . Purity thresholds (>95%) should be validated using calibrated standards .
Q. What are the compound’s physicochemical properties (e.g., solubility, stability) under physiological conditions?
- Methodological Answer : Perform kinetic solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask methods. Stability studies (e.g., 24–72 hours at 37°C) with LC-MS monitoring can identify degradation products. The trifluoromethoxy group may enhance metabolic stability but reduce aqueous solubility, necessitating formulation studies with co-solvents like PEG-400 .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., EGFR or Aurora kinases). Focus on the triazolopyridine core’s π-π stacking with aromatic residues and hydrogen bonding via the acetamide group. MD simulations (NAMD/GROMACS) over 100 ns can assess binding stability . Validate predictions with SPR or ITC binding assays .
Q. What strategies resolve contradictions in bioactivity data across different cell lines or assays?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., MTT vs. ATP-based viability assays). For inconsistent IC₅₀ values, check for off-target effects via kinome-wide profiling or CRISPR screens. Consider cell-line-specific factors like efflux pump expression (e.g., P-gp) using inhibitors (verapamil) to assess permeability .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodological Answer : Systematically replace the 3-methyloxadiazole with other heterocycles (e.g., 1,3,4-thiadiazole) and evaluate changes in potency. The trifluoromethoxyphenyl group’s role in membrane penetration can be tested via logP measurements (shake-flask vs. chromatographic methods). Retain the triazolopyridine scaffold for core-binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
